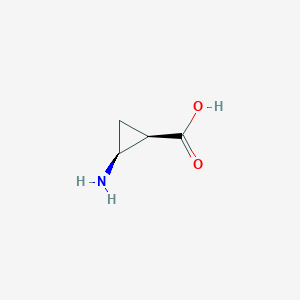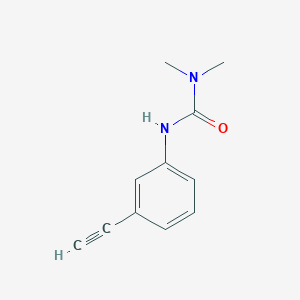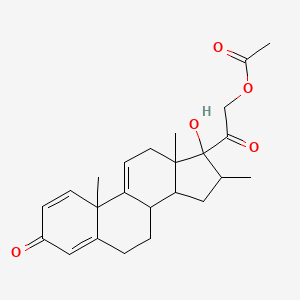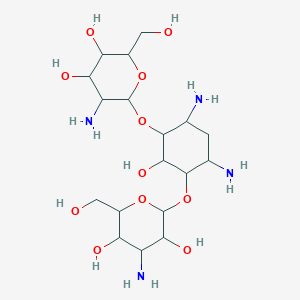![molecular formula C9H8BrFO2 B12070256 (2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12070256.png)
(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes a bromine and fluorine-substituted phenoxy group attached to an oxirane ring. The presence of these substituents imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-3-fluorophenol.
Formation of Phenoxy Intermediate: The phenol is then reacted with an appropriate epoxide precursor, such as epichlorohydrin, under basic conditions to form the phenoxy intermediate.
Cyclization: The intermediate undergoes cyclization to form the oxirane ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: The major products are ring-opened derivatives with the nucleophile attached to the carbon atoms of the former oxirane ring.
Oxidation: Major products include diols or other oxidized forms.
Reduction: Major products are alcohols or other reduced derivatives.
Scientific Research Applications
(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where epoxide-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The presence of bromine and fluorine substituents can further modulate its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane
- (2R)-2-[(4-Bromo-3-chlorophenoxy)methyl]oxirane
- (2R)-2-[(4-Bromo-3-methylphenoxy)methyl]oxirane
Uniqueness
(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane is unique due to the specific combination of bromine and fluorine substituents on the phenoxy group. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C9H8BrFO2 |
|---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
(2R)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H8BrFO2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2/t7-/m0/s1 |
InChI Key |
ASSVNPJYYSBDGR-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC(=C(C=C2)Br)F |
Canonical SMILES |
C1C(O1)COC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-](/img/structure/B12070175.png)
![3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid](/img/structure/B12070191.png)




![benzyl N-[(4-formylcyclohexyl)methyl]carbamate](/img/structure/B12070217.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde](/img/structure/B12070218.png)


![tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate](/img/structure/B12070239.png)



